molecular formula C14H22N2O B5689321 1-ethyl-4-[(3-methoxyphenyl)methyl]piperazine

1-ethyl-4-[(3-methoxyphenyl)methyl]piperazine

Cat. No.: B5689321
M. Wt: 234.34 g/mol
InChI Key: FWMRYKAXAJEZIO-UHFFFAOYSA-N
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Description

1-ethyl-4-[(3-methoxyphenyl)methyl]piperazine is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of an ethyl group at the first position and a 3-methoxyphenylmethyl group at the fourth position of the piperazine ring.

Properties

IUPAC Name

1-ethyl-4-[(3-methoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-3-15-7-9-16(10-8-15)12-13-5-4-6-14(11-13)17-2/h4-6,11H,3,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWMRYKAXAJEZIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-4-[(3-methoxyphenyl)methyl]piperazine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Deprotection of these intermediates with PhSH followed by selective intramolecular cyclization yields the desired piperazine derivative.

Industrial Production Methods

In industrial settings, the production of piperazine derivatives often involves large-scale reactions with optimized conditions to ensure high yields and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis are employed to streamline the process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

1-ethyl-4-[(3-methoxyphenyl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces the fully saturated piperazine derivative.

Scientific Research Applications

1-ethyl-4-[(3-methoxyphenyl)methyl]piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethyl-4-[(3-methoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-4-phenylpiperazine
  • 1-ethyl-4-(3-chlorophenyl)piperazine
  • 1-ethyl-4-(4-methoxyphenyl)piperazine

Uniqueness

1-ethyl-4-[(3-methoxyphenyl)methyl]piperazine is unique due to the presence of the 3-methoxyphenylmethyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, pharmacokinetics, and interaction with biological targets .

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